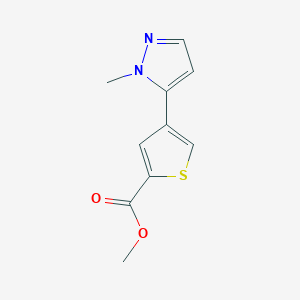

Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-methylpyrazol-3-yl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-12-8(3-4-11-12)7-5-9(15-6-7)10(13)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAGHVCQPPJZMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CSC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate typically involves the reaction of 4-bromo-2-thiophenecarboxylic acid with 1-methyl-1H-pyrazole-5-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like DMF or toluene. The reaction mixture is heated to reflux for several hours to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, or coordination with metal ions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent placement, ring systems, or functional groups. Key examples include:

Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate

- Structural Difference : A chlorine atom replaces the hydrogen at the 5-position of the thiophene ring.

- Impact : The electron-withdrawing Cl substituent enhances electrophilic reactivity and may increase molecular polarity, affecting solubility and intermolecular interactions .

- Applications : Chlorinated thiophenes are often intermediates in drug synthesis, where halogenation improves metabolic stability.

Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate

- Structural Difference : The thiophene is fused with a benzene ring (benzo[b]thiophene), and a hydroxyl group replaces the pyrazole at the 3-position.

- The hydroxyl group enables strong hydrogen bonding, as observed in its higher melting point (107–108°C) compared to non-hydroxylated analogs .

- Applications : Hydroxy-substituted benzo[b]thiophenes are prevalent in materials science for their optoelectronic properties.

4-Hydroxybenzoate Derivatives (e.g., Methyl 4-hydroxybenzoate sodium salt)

- Structural Difference : A simple benzene ring replaces the thiophene, with a hydroxyl group at the 4-position.

- Impact: The absence of heterocyclic rings reduces electronic complexity, but the phenolic hydroxyl group facilitates ionic interactions (e.g., in salts) and antimicrobial activity .

Comparative Data Table

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns, critical for crystal engineering and solubility, vary significantly:

- Target Compound : The pyrazole N–H and ester carbonyl groups may form weak-to-moderate hydrogen bonds, leading to less dense crystal packing compared to hydroxylated analogs .

- Hydroxy-Substituted Analog : The –OH group participates in strong O–H···O bonds, contributing to higher melting points and stable crystalline phases .

- Chlorinated Analog : The Cl atom may engage in halogen bonding, influencing supramolecular assembly in solid-state structures .

Biological Activity

Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves multistep reactions that include the formation of the thiophene ring and subsequent functionalization with pyrazole derivatives. Various synthetic methods have been reported, including:

- Condensation Reactions : Utilizing thiophene derivatives and pyrazole precursors.

- Coupling Techniques : Employing methods such as Suzuki-Miyaura coupling for efficient bond formation.

Example Synthetic Route

A common approach involves:

- Reacting 4-bromothiophene-2-carboxylic acid with 1-methyl-1H-pyrazole under basic conditions to yield the desired methyl ester.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects, potentially due to its ability to disrupt bacterial cell wall synthesis.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Activity

Research has demonstrated that this compound possesses anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed a reduction in pro-inflammatory cytokine release.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 500 | 150 |

| IL-6 | 300 | 80 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : The compound may modulate receptors involved in pain and inflammation, contributing to its therapeutic effects.

Study on Anticancer Activity

A study investigated the antiproliferative effects of this compound on various cancer cell lines including HeLa and HepG2. The results indicated a dose-dependent inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| HepG2 | 30 |

This suggests potential as a lead compound for developing anticancer agents.

Q & A

Q. What are the common synthetic routes for Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate?

- Methodological Answer : The synthesis typically involves two key steps: (1) thiophene core functionalization and (2) pyrazole ring introduction . For the thiophene moiety, esterification of thiophene-2-carboxylic acid using methylating agents like diazomethane or trimethylsilyl chloride is common . The pyrazole ring can be introduced via cyclocondensation reactions, such as reacting hydrazine derivatives with β-keto esters under acidic or basic conditions . Multi-step protocols may include cross-coupling reactions (e.g., Suzuki-Miyaura) to attach substituents to the thiophene backbone .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify proton and carbon environments, FTIR for functional group analysis (e.g., ester C=O at ~1700 cm⁻¹), and mass spectrometry (HRMS) for molecular ion verification . Purity is assessed via HPLC with UV detection, while elemental analysis (CHNS) validates empirical formula consistency .

Q. How is the compound’s stability assessed under different experimental conditions?

- Methodological Answer : Stability studies involve:

- Thermal analysis (TGA/DSC) to determine decomposition temperatures.

- Photostability tests under UV/visible light exposure.

- Hydrolytic stability in buffers of varying pH (e.g., 1–13) at 25–60°C.

- Long-term storage evaluation in dark, inert atmospheres (e.g., argon) at −20°C to 4°C .

Q. What are the key reactivity patterns of the thiophene and pyrazole moieties in this compound?

- Methodological Answer :

Q. What are the recommended storage conditions to maintain its chemical integrity?

- Methodological Answer : Store in amber vials under inert gas (argon) at −20°C to prevent hydrolysis and oxidation. Use desiccants (e.g., silica gel) to minimize moisture absorption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Methodological Answer :

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions improve regioselectivity .

- Temperature control : Lower temperatures (−78°C to 0°C) minimize side reactions during sensitive steps (e.g., esterification) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay standardization : Use validated protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition assays.

- Batch-to-batch purity checks : HPLC and LC-MS to rule out impurities affecting bioactivity .

- Structural analogs testing : Compare activity trends with derivatives to isolate moiety-specific effects .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT calculations : Gaussian or ORCA software to map HOMO/LUMO energies and electrostatic potentials .

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinases) .

Q. How can structure-activity relationships (SAR) be established for its pharmacological potential?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replacing methyl with trifluoromethyl on pyrazole) .

- Biological screening : Test analogs in dose-response assays (e.g., IC₅₀ determination) against disease-relevant targets .

- QSAR modeling : Use partial least squares (PLS) regression to correlate structural descriptors with activity .

Q. What strategies enable selective functionalization of the thiophene or pyrazole rings?

- Methodological Answer :

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate thiophene for halogenation .

- Protecting groups : Temporarily block pyrazole nitrogen with Boc groups during thiophene derivatization .

- Click chemistry : Azide-alkyne cycloaddition to append bioconjugation handles (e.g., fluorophores) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.